molecular formula C25H23IN2O7 B13096829 2'-Deoxy-5-iodouridine 3',5'-di-p-toluate

2'-Deoxy-5-iodouridine 3',5'-di-p-toluate

Cat. No.: B13096829
M. Wt: 590.4 g/mol
InChI Key: OENJVMKAWHZWNP-PWRODBHTSA-N
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Description

2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is a derivative of 2’-Deoxy-5-iodouridine, a nucleoside analog known for its antiviral properties. This compound is often used as an intermediate in the synthesis of other nucleoside analogs and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of 2’-Deoxy-5-iodouridine with p-toluoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bonds at the 3’ and 5’ positions can be hydrolyzed under acidic or basic conditions to yield 2’-Deoxy-5-iodouridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted nucleosides.

    Hydrolysis: The major product is 2’-Deoxy-5-iodouridine.

Scientific Research Applications

2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.

    Biology: Employed in studies involving DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate involves its incorporation into DNA during replication. The presence of the iodine atom disrupts the normal base pairing, leading to the inhibition of viral DNA synthesis. This compound acts as a chain terminator, preventing the elongation of the DNA strand and thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5-iodouridine: A nucleoside analog with similar antiviral properties.

    2’,3’-Dideoxy-5-iodouridine: Used in gene sequencing and antiviral research.

    5-Iodo-2’-deoxyuridine: Known for its antiviral activity against herpes simplex virus.

Uniqueness

2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is unique due to its dual protection at the 3’ and 5’ positions, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogs.

Properties

Molecular Formula

C25H23IN2O7

Molecular Weight

590.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32)/t19-,20+,21+/m0/s1

InChI Key

OENJVMKAWHZWNP-PWRODBHTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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